molecular formula C9H12ClN B8463287 Methanaminium, N-methyl-N-(phenylmethylene)-, chloride CAS No. 52853-20-0

Methanaminium, N-methyl-N-(phenylmethylene)-, chloride

Cat. No. B8463287
CAS RN: 52853-20-0
M. Wt: 169.65 g/mol
InChI Key: NNUFCPXGFRLSRB-UHFFFAOYSA-M
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Patent
US07091220B2

Procedure details

The reaction of 32.0 ml (0.213 mol) dimethylamine solution and 8.0 ml (0.079 mol) benzaldehyde in accordance with general synthesis instructions 1 and subsequent reaction with 4.7 ml (0.079 mol) acetyl chloride in accordance with general synthesis instructions 3 gave 9.5 g (corresponding to 70.7% of the yield calculated by theory) of benzylidene-dimethyl-ammonium chloride.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH:4](=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C([Cl:15])(=O)C>>[Cl-:15].[CH:4](=[N+:2]([CH3:3])[CH3:1])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
CNC
Name
Quantity
8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with general synthesis instructions 3

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.7%
Name
Type
product
Smiles
[Cl-].C(C1=CC=CC=C1)=[N+](C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.